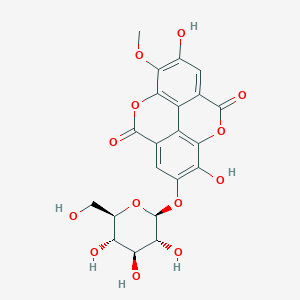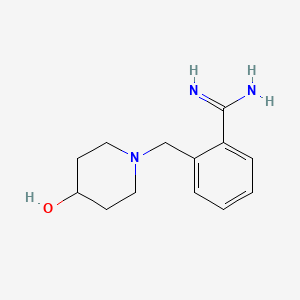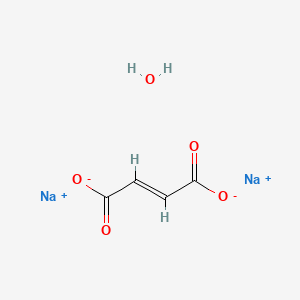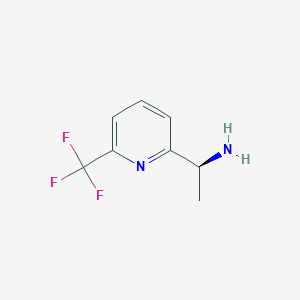
Dimethyl 2-aminofumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le fumarate de diméthyle et de 2-amino peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction du fumarate de diméthyle avec de l'ammoniac ou une amine dans des conditions contrôlées. La réaction se déroule généralement comme suit :
Matériaux de départ : Fumarate de diméthyle et ammoniac (ou une amine).
Conditions de réaction : La réaction est généralement effectuée dans un solvant tel que l'éthanol ou le méthanol, à des températures allant de la température ambiante à 60 °C.
Catalyseurs : Dans certains cas, un catalyseur tel qu'une base (par exemple, le méthylate de sodium) peut être utilisé pour faciliter la réaction.
Méthodes de production industrielle
À l'échelle industrielle, la production de fumarate de diméthyle et de 2-amino peut impliquer des méthodes plus efficaces et évolutives. Ces méthodes comprennent souvent des procédés à écoulement continu et l'utilisation de réacteurs automatisés pour assurer une qualité et un rendement constants. Les conditions de réaction sont optimisées pour minimiser les sous-produits et maximiser la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le fumarate de diméthyle et de 2-amino subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent le convertir en amines saturées.
Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés dans les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxo, tandis que la réduction peut produire des amines saturées. Les réactions de substitution peuvent conduire à une variété d'amides ou d'esters substitués.
Applications de la recherche scientifique
Le fumarate de diméthyle et de 2-amino a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme bloc de construction en synthèse organique, permettant la création de molécules plus complexes.
Biologie : Les chercheurs étudient ses effets sur les systèmes biologiques, y compris son potentiel en tant que précurseur de composés bioactifs.
Médecine : Il est étudié pour ses propriétés thérapeutiques potentielles, y compris ses effets anti-inflammatoires et neuroprotecteurs.
Industrie : Le composé est utilisé dans la production de polymères et d'autres matériaux ayant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme par lequel le fumarate de diméthyle et de 2-amino exerce ses effets implique son interaction avec diverses cibles moléculaires et voies. Par exemple, dans les systèmes biologiques, il peut agir en modulant l'activité enzymatique ou en interagissant avec les récepteurs cellulaires. Les voies exactes dépendent de l'application et du contexte spécifiques de son utilisation.
Applications De Recherche Scientifique
Dimethyl 2-aminofumarate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study its effects on biological systems, including its potential as a precursor for bioactive compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which dimethyl 2-aminofumarate exerts its effects involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may act by modulating enzyme activity or interacting with cellular receptors. The exact pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Composés similaires
Fumarate de diméthyle : Manque le groupe amino, utilisé dans le traitement de la sclérose en plaques.
Fumarate de diéthyle : Structure similaire mais avec des groupes éthyle au lieu de groupes méthyle.
Maléate de diméthyle : Isomère du fumarate de diméthyle avec une configuration géométrique différente.
Unicité
Le fumarate de diméthyle et de 2-amino est unique en raison de la présence à la fois de groupes fonctionnels amino et ester, qui confèrent une réactivité chimique distincte et une activité biologique potentielle. Cette combinaison en fait un composé polyvalent pour diverses applications dans la recherche et l'industrie.
Propriétés
Numéro CAS |
7542-94-1 |
|---|---|
Formule moléculaire |
C6H9NO4 |
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
dimethyl (Z)-2-aminobut-2-enedioate |
InChI |
InChI=1S/C6H9NO4/c1-10-5(8)3-4(7)6(9)11-2/h3H,7H2,1-2H3/b4-3- |
Clé InChI |
OIYDMGCIAJUICI-ARJAWSKDSA-N |
SMILES isomérique |
COC(=O)/C=C(/C(=O)OC)\N |
SMILES canonique |
COC(=O)C=C(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Difluoromethoxy)phenyl]pyrrolidine](/img/structure/B12092884.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B12092889.png)



![1-{Pyrrolo[2,1-F][1,2,4]triazin-2-YL}methanamine](/img/structure/B12092917.png)

![N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2-fluorobenzamide](/img/structure/B12092932.png)

![Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]-](/img/structure/B12092942.png)

![7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine](/img/structure/B12092954.png)


